molecular formula C25H36N2 B14235455 N'-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine CAS No. 502487-59-4

N'-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine

Cat. No.: B14235455
CAS No.: 502487-59-4
M. Wt: 364.6 g/mol
InChI Key: WBFQNCKDLYHLPT-UHFFFAOYSA-N
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Description

N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine is a complex organic compound known for its unique structure and potential applications in various fields This compound is characterized by the presence of a cyclooctyl group and a diphenylpropyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of cyclooctylamine with 3,3-diphenylpropyl bromide in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with ethane-1,2-diamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine.

Chemical Reactions Analysis

Types of Reactions

N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclooctyl-N-(3-phenylpropyl)ethane-1,2-diamine
  • N-cyclooctyl-N-(3,3-diphenylpropyl)propane-1,3-diamine

Uniqueness

N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine is unique due to its specific structural features, such as the presence of both cyclooctyl and diphenylpropyl groups

Properties

CAS No.

502487-59-4

Molecular Formula

C25H36N2

Molecular Weight

364.6 g/mol

IUPAC Name

N'-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C25H36N2/c1-2-10-16-24(17-11-3-1)27-21-20-26-19-18-25(22-12-6-4-7-13-22)23-14-8-5-9-15-23/h4-9,12-15,24-27H,1-3,10-11,16-21H2

InChI Key

WBFQNCKDLYHLPT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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